methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle the specific requirements of the synthesis process. This includes maintaining the necessary reaction conditions and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate include other chromene derivatives and related cyclic compounds .
Uniqueness
What sets this compound apart is its specific structure and the unique properties it imparts. This makes it valuable for certain research applications where other compounds may not be as effective .
Biological Activity
Methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12O3
- Molar Mass : 220.23 g/mol
- Density : 1.16 g/cm³
- Melting Point : 150–152 °C
- Solubility : Soluble in organic solvents such as ethanol and methanol.
Synthesis
The synthesis of this compound typically involves the reaction of chromene derivatives with carboxylic acids under acidic or basic conditions. The methodology can vary depending on the desired yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In disc diffusion assays against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
These results indicate that this compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells via mitochondrial pathways.
- Antioxidant Activity : It has been shown to scavenge free radicals effectively.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism.
Case Study 1: Anticancer Effects in vivo
In a study conducted on mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no significant adverse effects noted.
Case Study 2: Antimicrobial Efficacy
A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed promising results in reducing infection rates and promoting healing.
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
methyl 7,8,9,10-tetrahydro-3H-benzo[f]chromene-5-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-17-15(16)13-9-10-5-2-3-6-11(10)12-7-4-8-18-14(12)13/h4,7,9H,2-3,5-6,8H2,1H3 |
InChI Key |
FOEITKDYWFQUIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C3CCCCC3=C1)C=CCO2 |
Origin of Product |
United States |
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